molecular formula C12H15ClFNO B7846138 2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide

2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide

Cat. No.: B7846138
M. Wt: 243.70 g/mol
InChI Key: RWHIHUUWWKTSDG-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a fluoro-substituted benzyl group, and an isopropyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide typically involves the reaction of 2-chloroacetamide with 4-fluorobenzyl chloride and isopropylamine. The reaction is carried out under alkaline conditions to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

    Step 1: 2-Chloroacetamide is reacted with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step results in the formation of an intermediate, 2-chloro-N-(4-fluoro-benzyl)acetamide.

    Step 2: The intermediate is then reacted with isopropylamine under reflux conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

    Nucleophilic Substitution: Substituted acetamides with different nucleophiles.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or other reduced products.

Scientific Research Applications

2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The isopropyl group can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-fluoro-phenyl)-acetamide
  • 2-Chloro-N-(4-fluoro-benzyl)-acetamide
  • N-(4-fluoro-benzyl)-N-isopropyl-acetamide

Uniqueness

2-Chloro-N-(4-fluoro-benzyl)-N-isopropyl-acetamide is unique due to the combination of its chloro, fluoro, and isopropyl groups, which confer specific chemical and biological properties. The presence of these groups can enhance the compound’s reactivity, binding affinity, and pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c1-9(2)15(12(16)7-13)8-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHIHUUWWKTSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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